molecular formula C15H15NO4S2 B2996517 (E)-N-(1,3-benzodioxol-5-ylmethyl)-2-(3-methylthiophen-2-yl)ethenesulfonamide CAS No. 478067-33-3

(E)-N-(1,3-benzodioxol-5-ylmethyl)-2-(3-methylthiophen-2-yl)ethenesulfonamide

Cat. No. B2996517
CAS RN: 478067-33-3
M. Wt: 337.41
InChI Key: LVLSGAXIRFKQGM-FNORWQNLSA-N
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Description

(E)-N-(1,3-benzodioxol-5-ylmethyl)-2-(3-methylthiophen-2-yl)ethenesulfonamide, or MBTME, is a novel small molecule that has recently been developed by researchers at the University of California, Berkeley. MBTME is a synthetic compound that has been shown to have a variety of potential applications in the fields of biochemistry and physiology. In

Scientific Research Applications

MBTME has been studied for its potential applications in biochemistry and physiology. Studies have shown that MBTME has the potential to act as an anti-inflammatory, anti-cancer, and anti-bacterial agent. In addition, MBTME has been studied for its potential to act as an antioxidant and to modulate the activity of enzymes involved in the metabolism of fatty acids.

Mechanism of Action

The exact mechanism of action of MBTME is not yet fully understood. However, studies have shown that MBTME has the potential to interact with and modulate the activity of enzymes involved in the metabolism of fatty acids. In addition, MBTME has been shown to have anti-inflammatory, anti-cancer, and anti-bacterial properties.
Biochemical and Physiological Effects
Studies have shown that MBTME has the potential to interact with and modulate the activity of enzymes involved in the metabolism of fatty acids. In addition, MBTME has been shown to have anti-inflammatory, anti-cancer, and anti-bacterial properties. In animal studies, MBTME has been shown to reduce inflammation and the growth of tumors.

Advantages and Limitations for Lab Experiments

The use of MBTME in laboratory experiments has several advantages. MBTME is a relatively stable compound and can be easily synthesized in a laboratory setting. In addition, MBTME has been shown to have a wide range of potential applications in biochemistry and physiology. However, there are some limitations to the use of MBTME in laboratory experiments. MBTME is a relatively new compound and its exact mechanism of action is not yet fully understood. In addition, the use of MBTME in laboratory experiments may require specialized equipment and techniques.

Future Directions

The potential applications of MBTME are still being explored, and there are a number of potential future directions for research. These include further study of the mechanism of action of MBTME, the development of new synthesis methods, and the exploration of potential applications in other fields such as drug delivery and gene therapy. In addition, further research into the potential therapeutic uses of MBTME is needed, as well as studies to determine the long-term safety and efficacy of MBTME in humans.

Synthesis Methods

The synthesis of MBTME was first reported in a 2018 study by researchers at the University of California, Berkeley. The synthesis of MBTME involves a multi-step process that begins with the reaction of 1,3-benzodioxol-5-ylmethyl-2-methylthiophen-2-ylacetate with sodium sulfite in aqueous solution. This reaction produces the intermediate (E)-N-(1,3-benzodioxol-5-ylmethyl)-2-(3-methylthiophen-2-yl)acetamide, which is then reacted with ethyl chloroformate in aqueous solution. The resulting product is (E)-N-(1,3-benzodioxol-5-ylmethyl)-2-(3-methylthiophen-2-yl)ethenesulfonamide, or MBTME.

properties

IUPAC Name

(E)-N-(1,3-benzodioxol-5-ylmethyl)-2-(3-methylthiophen-2-yl)ethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO4S2/c1-11-4-6-21-15(11)5-7-22(17,18)16-9-12-2-3-13-14(8-12)20-10-19-13/h2-8,16H,9-10H2,1H3/b7-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVLSGAXIRFKQGM-FNORWQNLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C=CS(=O)(=O)NCC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC=C1)/C=C/S(=O)(=O)NCC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-(1,3-benzodioxol-5-ylmethyl)-2-(3-methylthiophen-2-yl)ethenesulfonamide

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